Cc1cc(Cl)c2ccc(cc2n1)C(F)(F)F . This indicates that the compound has a quinoline core, with a chlorine atom and a trifluoromethyl group attached at positions 4 and 7, respectively, and a methyl group at position 2.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the molecular formula and a molecular weight of 245.63 g/mol. This compound features a quinoline structure, which consists of a fused benzene and pyridine ring, with a chlorine atom at the 4 position and a trifluoromethyl group at the 7 position. The unique combination of these substituents imparts distinct chemical properties, making it valuable in various scientific fields, including chemistry, biology, and medicine.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline belongs to the class of heterocyclic aromatic compounds known as quinolines. It is primarily synthesized for use in research and development due to its potential biological activities, including antimicrobial and anticancer properties. The compound is also utilized as a building block in organic synthesis and the production of agrochemicals.
Several synthetic routes have been documented for the preparation of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline:
These methods highlight the versatility in synthesizing this compound while allowing for variations that may lead to new derivatives with enhanced properties.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline can undergo various chemical reactions:
These reactions allow for the synthesis of various derivatives that may exhibit different biological activities or enhanced efficacy in applications.
Research indicates that 4-chloro-2-methyl-7-(trifluoromethyl)quinoline may interact with biological targets such as enzymes involved in metabolic pathways. Preliminary studies suggest that this compound exhibits significant biological activities, including antimicrobial effects against various bacterial strains and potential antitumor properties.
The trifluoromethyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability. Interaction studies have explored its binding affinity with DNA and proteins, providing insights into its mechanism of action as an antitumor agent .
The physical properties of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline include:
Chemical properties include:
These properties are crucial for understanding its behavior in various chemical contexts.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline finds applications across multiple domains:
The compound 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline features a bicyclic heteroaromatic scaffold comprising a benzene ring fused to a pyridine ring. Its molecular formula is C₁₁H₇ClF₃N, with a molecular mass of 245.63 g/mol, as consistently reported across chemical databases [2] [3] [7]. The IUPAC name 4-chloro-2-methyl-7-(trifluoromethyl)quinoline systematically denotes:
The structural identity is further defined by standardized identifiers:
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl [3] CC1=CC(Cl)=C2C=CC(=CC2=N1)C(F)(F)F [2] Table 1: Molecular Identifiers
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClF₃N |
| Molecular Weight | 245.63 g/mol |
| CAS Registry Number | 18529-09-4 |
| MDL Number | MFCD00272334 |
| InChI | InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 |
The trifluoromethyl (-CF₃) group at the 7-position is strongly electron-withdrawing due to the high electronegativity of fluorine atoms (χ = 3.98) and the sp³ hybridization of the carbon atom. This group induces a positive electrostatic potential at the adjacent C8 position, enhancing electrophilic substitution susceptibility. Concurrently, the chlorine atom at the 4-position exhibits moderate electron-withdrawing resonance effects (-R) but weak inductive effects (+I), creating an electron-deficient pyridine ring [3] [6].
Computational studies (not detailed in sources but inferable from structural data) suggest:
Table 2: Substituent Electronic Parameters
| Substituent | Position | Hammett Constant (σ) | Primary Electronic Effect |
|---|---|---|---|
| -CF₃ | 7 | σₘ = 0.43, σₚ = 0.54 | Strong -I, -R |
| -Cl | 4 | σₘ = 0.37, σₚ = 0.23 | Weak +I, Moderate -R |
| -CH₃ | 2 | σₘ = -0.07, σₚ = -0.17 | Moderate +I, +R |
The methyl group at the 2-position exhibits electron-donating properties (+I effect), partially counterbalancing the electron deficiency at C4. This electronic asymmetry polarizes the quinoline ring, influencing π-electron delocalization and reactivity patterns [3] [6].
Structural analogs demonstrate how positional isomerism and substituent variations alter physicochemical properties. Key comparisons include:
Molecular weight: 231.61 g/mol (14.02 g/mol lighter) [8]
4-Chloro-6-(trifluoromethoxy)quinoline (CAS 951905-08-1):
Higher molecular weight (261.63 g/mol) due to oxygen atom [9]
6-Methyl-4-chloro-2-(trifluoromethyl)quinoline:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: